3-(Benzoyloxy)-4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonyl chloride 3-(Benzoyloxy)-4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonyl chloride
Brand Name: Vulcanchem
CAS No.: 66104-73-2
VCID: VC16570283
InChI: InChI=1S/C27H19ClN4O5S/c1-17-24(26(33)32(31-17)19-12-6-3-7-13-19)29-30-25-21-15-9-8-14-20(21)23(38(28,35)36)16-22(25)37-27(34)18-10-4-2-5-11-18/h2-16,24H,1H3
SMILES:
Molecular Formula: C27H19ClN4O5S
Molecular Weight: 547.0 g/mol

3-(Benzoyloxy)-4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonyl chloride

CAS No.: 66104-73-2

Cat. No.: VC16570283

Molecular Formula: C27H19ClN4O5S

Molecular Weight: 547.0 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzoyloxy)-4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonyl chloride - 66104-73-2

Specification

CAS No. 66104-73-2
Molecular Formula C27H19ClN4O5S
Molecular Weight 547.0 g/mol
IUPAC Name [4-chlorosulfonyl-1-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalen-2-yl] benzoate
Standard InChI InChI=1S/C27H19ClN4O5S/c1-17-24(26(33)32(31-17)19-12-6-3-7-13-19)29-30-25-21-15-9-8-14-20(21)23(38(28,35)36)16-22(25)37-27(34)18-10-4-2-5-11-18/h2-16,24H,1H3
Standard InChI Key COOWXSUBTWEXRC-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)Cl)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a naphthalene ring system substituted at the 1-position with a sulphonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}), at the 3-position with a benzoyloxy moiety (OCOC6H5-\text{OCOC}_6\text{H}_5), and at the 4-position with an azo-linked 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl group. The azo bridge (N=N-\text{N}=\text{N}-) introduces conjugation, influencing electronic properties and UV-Vis absorption characteristics.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC27H19ClN4O5S\text{C}_{27}\text{H}_{19}\text{ClN}_{4}\text{O}_{5}\text{S}
Molecular Weight547.0 g/mol
CAS Registry Number66104-73-2
DensityNot reported-
Melting PointNot reported-

Electronic and Steric Effects

The sulphonyl chloride group acts as a strong electron-withdrawing group, polarizing the naphthalene ring and enhancing electrophilicity at the sulphur atom. This facilitates nucleophilic substitution reactions, where chloride displacement occurs with amines, alcohols, or other nucleophiles. The benzoyloxy group contributes steric bulk, potentially influencing reaction kinetics and regioselectivity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions starting from naphthalene derivatives. A plausible route includes:

  • Sulphonylation: Naphthalene is sulphonated at the 1-position using chlorosulphonic acid to yield naphthalene-1-sulphonyl chloride.

  • Azo Coupling: Diazotization of 4-amino-4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole followed by coupling with the sulphonated naphthalene intermediate.

  • Benzoylation: Esterification of the 3-hydroxy group on the naphthalene ring with benzoyl chloride.

Optimization Challenges

Key challenges include controlling regioselectivity during azo coupling and minimizing hydrolysis of the sulphonyl chloride group. Reaction conditions (e.g., low temperatures for diazotization, anhydrous solvents) are critical for maximizing yield.

Reactivity and Functional Group Transformations

Sulphonyl Chloride Reactivity

The sulphonyl chloride group undergoes nucleophilic acyl substitution, forming sulphonamides, sulphonate esters, or sulphonic acids. For example, reaction with ammonia yields the corresponding sulphonamide:

Ar-SO2Cl+NH3Ar-SO2NH2+HCl\text{Ar-SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{Ar-SO}_2\text{NH}_2 + \text{HCl}

This reactivity is exploited in pharmaceutical synthesis to introduce sulphonamide moieties, which are prevalent in antibacterial agents.

Azo Group Reduction

The azo linkage (N=N-\text{N}=\text{N}-) can be reduced to hydrazine (NHNH-\text{NH}-\text{NH}-) using agents like sodium dithionite or catalytic hydrogenation. This transformation is reversible under oxidative conditions, enabling applications in redox-responsive materials.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR provide insights into proton environments and carbon bonding. The sulphonyl chloride’s deshielding effect shifts adjacent protons downfield.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 547.0 (M+^+).

X-ray Crystallography

Single-crystal X-ray diffraction could resolve the compound’s stereochemistry, though no published data exists.

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